molecular formula C13H13F3N2O B1374442 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1354951-96-4

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1374442
CAS No.: 1354951-96-4
M. Wt: 270.25 g/mol
InChI Key: LNWVNSTWSGJFPA-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a phenyl group at one position and a 2,2,2-trifluoroethanol group at another position. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Synthesis and Characterization in Metal Complexes : A study by Guerrero et al. (2008) explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These ligands were N1-substituted with polyether chains and phenyl groups, and their reaction with palladium resulted in monomeric and dimeric complexes, depending on the solvent.

  • Ligand Synthesis for Asymmetric Imines and Polynuclear Complexes : In a study by Olguín & Brooker (2011), 4-phenyl-1H-pyrazoles substituted at the 3- and 5-positions were synthesized. These served as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes.

  • Corrosion Inhibition Potential : The study by Wang et al. (2006) utilized density functional theory (DFT) to study bipyrazolic-type organic compounds for their potential as corrosion inhibitors. This research provides insights into the chemical reactivity and inhibition efficiencies of these compounds.

  • Photochemical Properties of Silicon-Cored Derivatives : Research by Ma & Wang (2011) focused on the design and synthesis of tetrahedrally silicon-centered pyrazole derivatives. These compounds exhibit fluorescent emission in the blue-violet region and have potential applications in OLEDs and luminescent MOFs.

  • Synthesis and Anticancer Activity : A study by Metwally et al. (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activities.

  • Synthesis and Biological Activity of Azetidin-2-one Derivatives : Research by Al-Smaisim (2012) involved the synthesis of new 3,5-dimethyl-1H-pyrazole derivatives incorporated into nitrogen and sulphur containing heterocycles, showing good antibacterial activity.

  • Photochemical Properties of Zinc Phthalocyanines : The work by Ziminov et al. (2020) investigated the photochemical properties of zinc phthalocyanines bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety, highlighting their potential as photosensitizers for photodynamic therapy.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives have biological activity and can act as inhibitors or activators of certain enzymes .

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-8-11(12(19)13(14,15)16)9(2)18(17-8)10-6-4-3-5-7-10/h3-7,12,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWVNSTWSGJFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
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1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
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1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
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1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
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1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

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